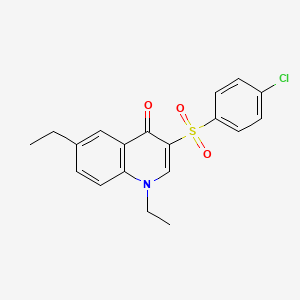

3-((4-chlorophenyl)sulfonyl)-1,6-diethylquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-((4-chlorophenyl)sulfonyl)-1,6-diethylquinolin-4(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring . The presence of a sulfonyl group attached to a chlorophenyl group suggests that this compound might have interesting reactivity and potential applications in various fields.

Applications De Recherche Scientifique

Cascade Halosulfonylation

The compound is related to the field of cascade halosulfonylation, a process that efficiently synthesizes densely functionalized 3,4-dihydroquinolin-2(1H)-ones. This reaction pathway involves sulfonyl radical-triggered addition and cyclization sequences, demonstrating the compound's relevance in creating molecular complexity through multiple bond-forming events (Yi-Long Zhu et al., 2016).

Novel Nanosized Catalysts

Research has also explored the use of novel nanosized N-sulfonated Brönsted acidic catalysts to promote the synthesis of polyhydroquinoline derivatives. This highlights the compound's potential application in facilitating one-pot multicomponent condensation reactions under solvent-free conditions, leading to products with excellent yields in short reaction times (O. Goli-Jolodar et al., 2016).

Heterogeneous Solid Acid Nanocatalyst

Another significant application is the synthesis of nano-zirconia-supported sulfonic acid, a novel heterogeneous reusable solid acid nanocatalyst. This catalyst is efficient for different heterocyclic multicomponent reactions, including the synthesis of hexahydroquinoline and polyhydroquinoline derivatives. Its stability and reusability make it an environmentally friendly option for catalysis (A. Amoozadeh et al., 2016).

Pro-apoptotic Effects

Research on sulfonamide derivatives, including compounds with similar structural motifs, has shown pro-apoptotic effects in cancer cells via activating phosphorylation pathways. This indicates the potential of such compounds in the development of new anticancer agents (A. Cumaoğlu et al., 2015).

Photosensitized Oxidation

The compound is relevant to studies on photosensitized oxidation of alkyl phenyl sulfoxides, demonstrating its role in C-S bond cleavage processes. This research sheds light on the compound's utility in understanding reaction mechanisms and developing new synthetic routes (E. Baciocchi et al., 2008).

Mécanisme D'action

Mode of Action

It is known that sulfonyl chloride compounds can act as electrophiles in chemical reactions, suggesting that this compound might interact with its targets through electrophilic substitution .

Biochemical Pathways

Sulfonyl chloride compounds are often used in the synthesis of sulfonamides and sulfonic esters, which are involved in a wide range of biochemical processes .

Action Environment

The action of this compound, like many others, can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . These factors can affect the stability, efficacy, and mode of action of the compound.

Propriétés

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1,6-diethylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO3S/c1-3-13-5-10-17-16(11-13)19(22)18(12-21(17)4-2)25(23,24)15-8-6-14(20)7-9-15/h5-12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIAZAAJGBHOKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-chlorophenyl)sulfonyl)-1,6-diethylquinolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B2933545.png)

![3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B2933546.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2933549.png)

![1-(Naphthalen-1-ylmethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2933550.png)

![7-(3,4-dimethylphenyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2933551.png)

![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide](/img/structure/B2933552.png)

![1-Methyl-3-(1-(morpholinosulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2933554.png)

![2-(4-Chlorophenyl)-3-{[4-(3-chlorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B2933559.png)

![Tert-butyl 2-[4-[(prop-2-enoylamino)methyl]benzoyl]-2,7-diazaspiro[3.4]octane-7-carboxylate](/img/structure/B2933560.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide](/img/structure/B2933561.png)

![4-methyl-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2933564.png)